2-[(Propan-2-ylideneamino)oxy]butan-1-ol
Description
2-[(Propan-2-ylideneamino)oxy]butan-1-ol is a secondary alcohol derivative featuring a propan-2-ylideneamino oxy substituent at the second carbon of the butan-1-ol backbone. This compound combines hydroxyl and imine-functionalized ether groups, imparting unique physicochemical properties.
Properties
CAS No. |
5001-43-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(propan-2-ylideneamino)oxybutan-1-ol |
InChI |
InChI=1S/C7H15NO2/c1-4-7(5-9)10-8-6(2)3/h7,9H,4-5H2,1-3H3 |
InChI Key |
XDXCRFIJAXPDLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)ON=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 2-[(Propan-2-ylideneamino)oxy]butan-1-ol, enabling a detailed comparison of key properties:
Structural Analogs
(a) 2-(Propan-2-ylamino)butan-1-ol (CAS 51977-18-5)
- Molecular Formula: C₇H₁₇NO
- Molecular Weight : 131.22 g/mol
- XLogP3 : 0.9
- Hydrogen Bonding: 2 donors, 2 acceptors
- Key Features: Primary alcohol with a secondary amine substituent. The absence of an oxy group reduces polarity compared to the target compound. Higher hydrogen bond donor capacity may enhance solubility in polar solvents .
(b) 2-(Thiophen-2-ylmethylamino)butan-1-ol (CAS 156543-22-5)
- Molecular Formula: C₉H₁₅NOS
- Molecular Weight : 185.29 g/mol
- XLogP3 : 1.3
- Hydrogen Bonding: 2 donors, 3 acceptors
- The thiophene group introduces unique reactivity, such as susceptibility to electrophilic substitution .
(c) 4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7)
- Molecular Formula: C₇H₁₇NO
- Molecular Weight : 131.22 g/mol
- Key Features: Positional isomer of 2-(propan-2-ylamino)butan-1-ol, with the amino group at the 4th carbon. This structural variation impacts boiling points and solubility due to differences in hydrogen-bonding accessibility .
Functional Group Influence on Properties
Boiling Points and Branching Effects
- General Trend : Longer carbon chains increase boiling points, while branching reduces them. For example, butan-1-ol (primary, unbranched) has a higher boiling point than butan-2-ol (secondary, branched) .
- However, the oxy group may enhance intermolecular hydrogen bonding, offsetting this effect.
Hydrogen Bonding and Solubility
- This compound: Likely exhibits moderate polarity due to both hydroxyl and imine-ether groups. Predicted hydrogen bond donors/acceptors: 2 donors (OH and NH) and 3 acceptors (O, N, O).
- Comparison: The thiophene analog (2 donors, 3 acceptors) shows higher lipophilicity, reducing water solubility compared to the target compound .
Reactivity
- Imine Group: The propan-2-ylideneamino moiety in the target compound may confer reactivity toward hydrolysis or nucleophilic attack, differing from the stable amine groups in analogs .
- Thiophene Influence: Sulfur in 2-(thiophen-2-ylmethylamino)butan-1-ol enables participation in resonance and electrophilic reactions, absent in the target compound .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond (Donors/Acceptors) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₇H₁₅NO₂ | 145.20 (calculated) | ~1.2 | 2 / 3 | Hydroxyl, imine-ether |
| 2-(Propan-2-ylamino)butan-1-ol | C₇H₁₇NO | 131.22 | 0.9 | 2 / 2 | Hydroxyl, secondary amine |
| 2-(Thiophen-2-ylmethylamino)butan-1-ol | C₉H₁₅NOS | 185.29 | 1.3 | 2 / 3 | Hydroxyl, thiophene, amine |
| 4-(Propan-2-ylamino)butan-1-ol | C₇H₁₇NO | 131.22 | ~0.8 | 2 / 2 | Hydroxyl, primary amine |
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